molecular formula C17H24N2O4 B5613217 1-[2-(2-methoxyphenoxy)butanoyl]-4-piperidinecarboxamide

1-[2-(2-methoxyphenoxy)butanoyl]-4-piperidinecarboxamide

Cat. No. B5613217
M. Wt: 320.4 g/mol
InChI Key: CJOARZGYNKZWIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of arylpiperazine derivatives, including compounds similar to "1-[2-(2-methoxyphenoxy)butanoyl]-4-piperidinecarboxamide," often involves nucleophilic substitution reactions, where piperidine acts as a nucleophile. Pietra and Vitali (1972) described the reaction of piperidine with nitro-aromatic compounds, highlighting the potential pathways for synthesizing piperidine-based structures through addition-elimination mechanisms (Pietra & Vitali, 1972).

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives is characterized by the presence of a piperidine ring attached to aromatic moieties through various linkers. The structure-activity relationship (SAR) of these compounds is profoundly influenced by the nature of the substituents on both the piperidine ring and the aromatic systems, as discussed in the context of antifungal compounds from Piper species and the synthesis and evaluation of ligands for D2-like receptors (Xu & Li, 2011); (Sikazwe et al., 2009).

Chemical Reactions and Properties

Arylpiperazine derivatives undergo various chemical reactions, including N-dealkylation, oxidation, and conjugation, affecting their pharmacological activity and metabolism. Caccia (2007) reviewed the metabolism of arylpiperazine derivatives, highlighting N-dealkylation as a significant metabolic pathway, which is relevant for understanding the chemical behavior of similar compounds (Caccia, 2007).

properties

IUPAC Name

1-[2-(2-methoxyphenoxy)butanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-3-13(23-15-7-5-4-6-14(15)22-2)17(21)19-10-8-12(9-11-19)16(18)20/h4-7,12-13H,3,8-11H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOARZGYNKZWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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